molecular formula C20H13NO5S2 B4059352 2,6-dioxo-3-phenyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid

2,6-dioxo-3-phenyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B4059352
M. Wt: 411.5 g/mol
InChI Key: MMSQLYKMBQRQFM-UHFFFAOYSA-N
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Description

The compound “2,6-dioxo-3-phenyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid” is a novel derivative synthesized via tandem acylation-hetero-Diels–Alder reaction .


Synthesis Analysis

The synthesis of this compound involves a tandem acylation-hetero-Diels–Alder reaction of 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinones with citraconic acid and its anhydride . The yields of this synthesis were reported to be between 63–72% .


Molecular Structure Analysis

The regio- and stereochemistry of the process was confirmed by NMR spectral data and a single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the tandem acylation-hetero-Diels–Alder reaction .

Scientific Research Applications

Synthesis and Structural Analysis

This compound is part of a broader class of chemicals synthesized through complex chemical reactions, including hetero-Diels–Alder reactions, tandem, and domino processes. These synthesis processes have enabled the creation of various novel derivatives of the compound, which have been structurally confirmed through NMR spectra and single-crystal X-ray diffraction analysis. For example, Zelisko et al. (2015) reported the synthesis of several novel derivatives via hetero-Diels–Alder reaction-related acylation-based tandem processes, highlighting the compound's versatile chemistry and potential for generating structurally diverse derivatives with potentially varied biological activities (Zelisko et al., 2015).

Potential Biological Activities

Research has explored the compound's potential in various biological applications, though specific to the requirements, details on its direct applications outside of drug use, dosage, and side effects are limited. The focus has primarily been on the synthesis of derivatives and their structural characterization. However, derivatives of this compound, such as those synthesized through reactions with citraconic acid and its anhydride, have shown promising yields and structural integrity, suggesting potential for further exploration in biological activities (Zelisko et al., 2021).

Antimicrobial and Antioxidant Properties

Some studies have expanded beyond synthesis to investigate the antimicrobial and antioxidant properties of derivatives of this compound. For instance, novel rel-(5R,6S,7R)-derivatives have been evaluated for their antimicrobial activity, indicating a potential for the development of new antimicrobial agents. Additionally, the antioxidant properties of these derivatives have been screened, identifying compounds with significant free radical scavenging activity, which is crucial for developing treatments for diseases caused by oxidative stress (Lozynskyi et al., 2017).

Properties

IUPAC Name

9,15-dioxo-14-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5S2/c22-18(23)16-14-13(11-8-4-5-9-12(11)26-19(14)24)15-17(27-16)21(20(25)28-15)10-6-2-1-3-7-10/h1-9,13-14,16H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSQLYKMBQRQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4C(C(S3)C(=O)O)C(=O)OC5=CC=CC=C45)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-dioxo-3-phenyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid
Reactant of Route 2
2,6-dioxo-3-phenyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid
Reactant of Route 3
2,6-dioxo-3-phenyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid
Reactant of Route 4
2,6-dioxo-3-phenyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid
Reactant of Route 5
2,6-dioxo-3-phenyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,6-dioxo-3-phenyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid

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